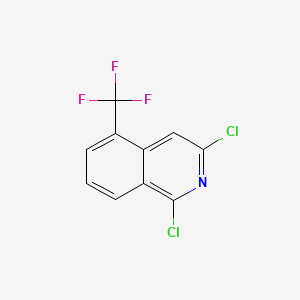
1,3-Dichloro-5-(trifluoromethyl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-5-(trifluoromethyl)isoquinoline is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that contain a nitrogen atom in the ring structure This particular compound is characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-(trifluoromethyl)isoquinoline can be achieved through several methods. One common approach involves the reaction of 1,3-dichloroisoquinoline with trifluoromethylating agents under specific conditions. The reaction typically requires the use of a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and isolation to ensure the final product meets the required specifications. Industrial production methods often focus on maximizing yield and minimizing costs while maintaining high quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-(trifluoromethyl)isoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
1,3-Dichloro-5-(trifluoromethyl)isoquinoline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloroisoquinoline: Lacks the trifluoromethyl group, resulting in different chemical properties.
5-(Trifluoromethyl)isoquinoline: Lacks the chlorine atoms, leading to variations in reactivity and applications.
1,3-Dichloro-5-methylisoquinoline: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical behavior.
Uniqueness
1,3-Dichloro-5-(trifluoromethyl)isoquinoline is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H4Cl2F3N |
|---|---|
Molecular Weight |
266.04 g/mol |
IUPAC Name |
1,3-dichloro-5-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H4Cl2F3N/c11-8-4-6-5(9(12)16-8)2-1-3-7(6)10(13,14)15/h1-4H |
InChI Key |
MPAOLEPHGJECBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C(C=C2C(=C1)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


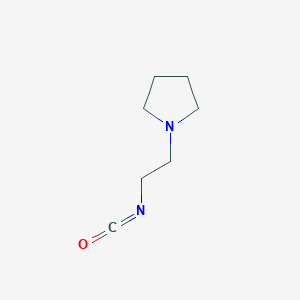


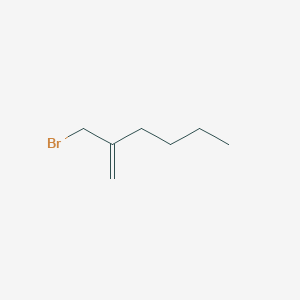
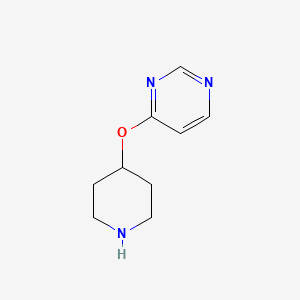


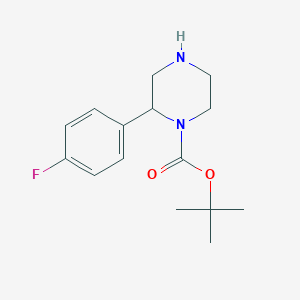
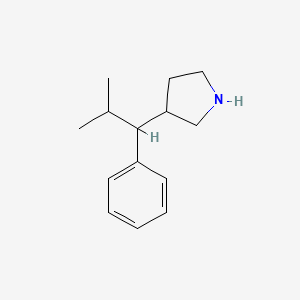
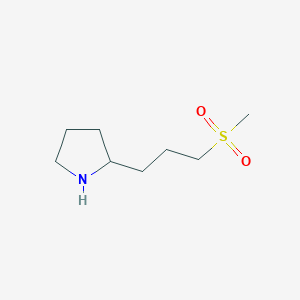
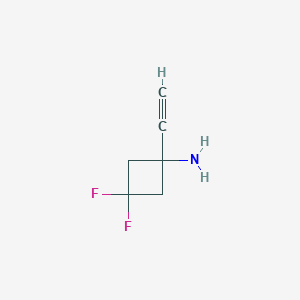

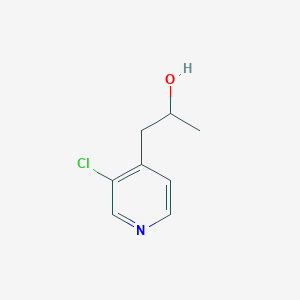
![{Bicyclo[2.2.0]hexan-2-yl}methanol](/img/structure/B13596452.png)
